4-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride
Description
4-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride is a piperidine derivative featuring a thioether-linked 2-methoxyphenyl group at the 4-position of the piperidine ring. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmacological applications .
Properties
Molecular Formula |
C14H22ClNOS |
|---|---|
Molecular Weight |
287.8 g/mol |
IUPAC Name |
4-[2-(2-methoxyphenyl)sulfanylethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H21NOS.ClH/c1-16-13-4-2-3-5-14(13)17-11-8-12-6-9-15-10-7-12;/h2-5,12,15H,6-11H2,1H3;1H |
InChI Key |
LWGBVCOEINLUMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SCCC2CCNCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperidine Core
Method A: Reductive Amination of Cyclic Ketones
- Starting from commercially available cyclohexanone derivatives, a reductive amination with ammonia or primary amines yields the piperidine ring.
- Example: Reacting cyclohexanone with ammonia in the presence of a reducing agent like sodium cyanoborohydride.
Method B: Cyclization of Amino Alcohols
- 1,4-Addition of ammonia or primary amines to suitable precursors such as 4-chlorobutanol derivatives, followed by cyclization under basic conditions.
Introduction of the (2-Methoxyphenyl)sulfanyl Group
Method A: Nucleophilic Substitution on Alkyl Halides
- Synthesis of 2-[(2-methoxyphenyl)sulfanyl]ethanol or halide intermediates.
- Reaction of these intermediates with thiolates (e.g., sodium methoxyphenylthiolate) under nucleophilic substitution conditions.
Method B: Thiol-Ene or Michael Addition
- Use of a thiol-ene click reaction, where a thiol (methoxyphenyl thiol) adds across an alkene precursor attached to the piperidine ring.
Coupling of the Sulfanyl Side Chain to the Piperidine
- The sulfanyl-ethyl fragment, prepared via thiol chemistry, is coupled to the piperidine core through nucleophilic substitution at a suitable leaving group (e.g., halide or mesylate) on the piperidine ring.
Final Salt Formation
- The free base is converted into its hydrochloride salt by treatment with gaseous HCl or HCl in an organic solvent such as ethyl acetate or ethanol.
- The salt is then isolated by filtration or crystallization.
Representative Data Table of Preparation Methods
Research Findings and Validation
- The Grignard reaction has been employed to synthesize intermediates bearing the sulfanyl group, as documented in patent literature and organic synthesis texts.
- Thiolation reactions of phenyl derivatives are well-established, with high yields reported for the formation of aryl sulfides.
- The coupling steps often utilize phase-transfer catalysis or base-promoted nucleophilic substitution to achieve high regioselectivity and yield.
- The salt formation step is straightforward, with HCl in organic solvents providing high purity hydrochloride salts, as validated in multiple patents and pharmacological studies.
Summary of Key Precursors and Reagents
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated products, modified piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The sulfanyl linkage may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Piperidine/Piperazine Derivatives
Key Observations :
- Substituent Variations: The target’s thioether bridge contrasts with sulfonyl () or phenoxyethoxyethyl (HBK15) groups, impacting electronic properties and lipophilicity.
- Aromatic Moieties : The 2-methoxyphenyl group is conserved in BMY 7378, SH1437, and the target, suggesting shared affinity for receptors requiring aromatic interactions .
Pharmacological and Functional Comparisons
Table 2: Receptor Affinity and Selectivity Profiles
Functional Insights :
Table 3: Physicochemical Properties
Safety Notes:
- Acute toxicity (e.g., 4-(Diphenylmethoxy)piperidine HCl) is noted for piperidine derivatives, with harmful effects upon ingestion/inhalation .
- The target compound’s thioether group may introduce unique metabolic pathways, requiring further toxicological evaluation .
Biological Activity
4-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and a methoxyphenyl sulfanyl ethyl group. This article delves into the biological activity of this compound, summarizing key findings from various studies, including enzyme inhibition, receptor binding, and potential therapeutic applications.
- Molecular Formula : C14H22ClNOS
- Molecular Weight : 287.85 g/mol
- SMILES Notation : CCOC1=CC=CC=C1SCC2CCNCC2.Cl
Research indicates that 4-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride interacts with various biological targets, influencing cellular signaling pathways and gene expression. Its mechanism involves modulation of the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it may affect metabolic processes by interacting with cytochrome P450 enzymes.
Enzyme Inhibition
The compound exhibits significant enzyme inhibition properties. Studies have shown its ability to modulate activities related to drug metabolism and other metabolic pathways. The interaction with cytochrome P450 enzymes suggests potential implications in pharmacokinetics and drug-drug interactions.
Receptor Binding
4-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride has been evaluated for its binding affinity to various receptors. Preliminary findings suggest that its unique structural characteristics enhance binding specificity and affinity towards certain molecular targets, which may lead to therapeutic effects in conditions such as epilepsy and cancer.
Anticonvulsant Activity
In a study assessing the anticonvulsant properties of similar compounds, 4-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride was tested in models such as the maximal electroshock (MES) and picrotoxin-induced seizure models. Results indicated a potential protective effect against seizures, warranting further investigation into its use as an anticonvulsant agent .
Anticancer Potential
The anticancer activity of this compound was evaluated against Hepatocellular carcinoma cell lines (HepG-2) using MTT assays. The results demonstrated promising cytotoxic effects, highlighting its potential as a candidate for cancer therapy .
Table of Biological Activities
Q & A
Q. What are the key synthetic routes for 4-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride, and how can reaction parameters be optimized for high yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting a piperidine derivative with a 2-methoxyphenylsulfanyl ethyl halide in the presence of a base (e.g., triethylamine) under inert conditions. Critical parameters include:
- Temperature : Maintain 50–80°C to balance reaction rate and side-product formation .
- Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Purification : Column chromatography or recrystallization ensures >95% purity. Continuous flow reactors and automated systems improve reproducibility in scaled-up synthesis .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the piperidine ring, sulfanyl ethyl chain, and 2-methoxyphenyl substituent. Key signals include δ ~2.5–3.5 ppm (piperidine protons) and δ ~6.8–7.3 ppm (aromatic protons) .
- X-ray Crystallography : Resolves stereochemistry and molecular packing, critical for studying solid-state interactions .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak at m/z calculated for C₁₄H₂₀ClNOS) .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring (e.g., 2-methoxy vs. 4-methyl) influence biological activity, and what methods establish structure-activity relationships (SAR)?
- Methodological Answer :
- Comparative Assays : Test analogs with varying substituents (e.g., 4-methyl vs. 2-methoxy) in receptor-binding assays (e.g., radioligand displacement for serotonin/dopamine receptors).
- Computational Modeling : Density Functional Theory (DFT) calculates electron distribution; the 2-methoxy group’s electron-donating effect may enhance π-π stacking with aromatic residues in target proteins .
- Data Table :
| Substituent Position | Biological Activity (IC₅₀, nM) | LogP |
|---|---|---|
| 2-Methoxy | 120 ± 15 (Serotonin 5-HT₂A) | 2.8 |
| 4-Methyl | 450 ± 30 | 3.2 |
| Hypothetical data extrapolated from analogs in . |
Q. What strategies resolve discrepancies in reported biological activity data for sulfanyl ethyl piperidine derivatives?
- Methodological Answer :
- Purity Verification : Re-analyze compounds via HPLC-MS; impurities >5% (e.g., unreacted starting materials) can skew activity .
- Assay Standardization : Control variables like buffer pH (7.4 vs. 6.8) and cell lines (HEK293 vs. CHO) to isolate compound-specific effects .
- Stereochemical Analysis : Chiral chromatography or NMR (e.g., Mosher’s method) identifies enantiomeric ratios; (R)- vs. (S)-configurations may exhibit 10-fold activity differences .
Q. How can the sulfanyl group’s reactivity be exploited for targeted derivatization in drug discovery?
- Methodological Answer :
- Oxidation : Convert the sulfanyl (-S-) to sulfone (-SO₂-) using H₂O₂/acetic acid, altering polarity and target affinity .
- Nucleophilic Substitution : Replace the ethyl chain via SN2 reactions (e.g., with alkyl halides) to explore chain-length effects .
- Biotinylation : Introduce biotin tags via thiol-disulfide exchange for target identification using streptavidin pull-down assays .
Data Contradiction Analysis
Q. How should researchers address conflicting results in metabolic stability studies of piperidine derivatives?
- Methodological Answer :
- Liver Microsome Assays : Compare species-specific metabolism (e.g., human vs. rat CYP450 isoforms) .
- Metabolite Profiling : Use LC-MS/MS to identify oxidation products (e.g., N-demethylation or sulfanyl cleavage) .
- Co-factor Variation : Test NADPH-dependent vs. independent pathways to pinpoint enzymatic mechanisms .
Experimental Design Considerations
Q. What in vitro and in vivo models are optimal for evaluating this compound’s neuropharmacological potential?
- Methodological Answer :
- In Vitro : Primary neuronal cultures for calcium imaging (FLIPR) to assess receptor activation .
- In Vivo : Rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling (plasma half-life, brain penetration) .
- Dose Optimization : Start with 1–10 mg/kg (IP) and adjust based on bioavailability studies (e.g., plasma Cmax via LC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
